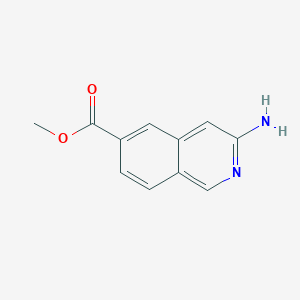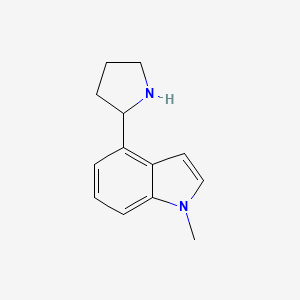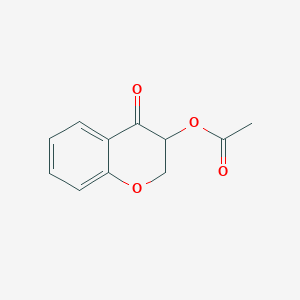
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxochroman-3-yl acetate is an organic compound belonging to the chromanone family. Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. This compound is characterized by the presence of an acetate group at the 3-position and a ketone group at the 4-position of the chroman ring. It is a versatile intermediate used in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxochroman-3-yl acetate can be achieved through several methods. One common approach involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. This reaction is typically carried out under metal-free conditions using ammonium persulfate as the oxidant. The reaction is performed in dimethyl sulfoxide (DMSO) at 80°C under a nitrogen atmosphere for 24 hours, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of 4-oxochroman-3-yl acetate often involves the esterification of chroman-4-one derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-oxochroman-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
4-oxochroman-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is a key intermediate in the development of pharmaceuticals with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-oxochroman-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-oxochroman-3-yl acetate can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the acetate group but shares the chromanone core structure.
Coumarin: Contains a lactone ring fused to a benzene ring, differing in the position and type of functional groups.
Flavone: Similar bicyclic structure but with a different arrangement of functional groups.
The uniqueness of 4-oxochroman-3-yl acetate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
18672-78-1 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydrochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-6-14-9-5-3-2-4-8(9)11(10)13/h2-5,10H,6H2,1H3 |
InChI Key |
XHRAXIFWVMCTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


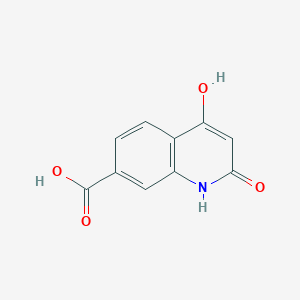
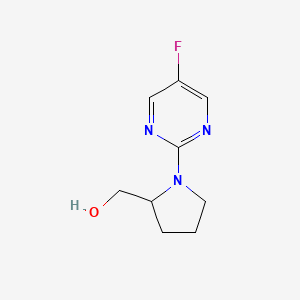


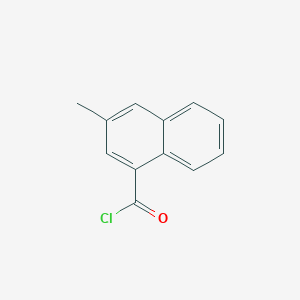

![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
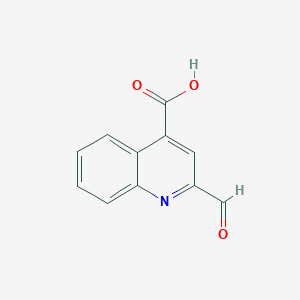
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

